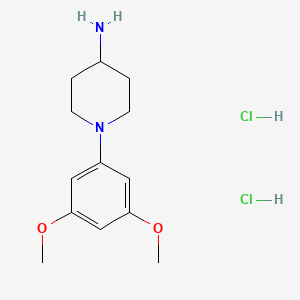
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated piperidine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a positive regulator of T-cell coactivation by binding to specific receptors on the cell surface . This interaction leads to the activation of downstream signaling pathways that modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: A compound with a similar piperidine core but different substituents.
Piperidin-4-amine dihydrochloride: A related compound with a similar amine group but lacking the 3,5-dimethoxyphenyl group.
Uniqueness
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H22Cl2N2O2 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15;;/h7-10H,3-6,14H2,1-2H3;2*1H |
InChI Key |
NKPDWKXJWROSMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(CC2)N)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















